molecular formula C7H13Cl2NO B14667435 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide CAS No. 39085-17-1

2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide

Cat. No.: B14667435
CAS No.: 39085-17-1
M. Wt: 198.09 g/mol
InChI Key: SOEHPEZSURJBAL-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C7H13Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and an ethyl and isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The process involves the same reactants but may include additional purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of N-ethyl-N-(propan-2-yl)acetamide derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Chloramphenicol: An antibiotic with a similar structural motif, used to treat bacterial infections.

    Florfenicol: A fluorinated analog of chloramphenicol, used in veterinary medicine.

Uniqueness: 2,2-Dichloro-N-ethyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

39085-17-1

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09 g/mol

IUPAC Name

2,2-dichloro-N-ethyl-N-propan-2-ylacetamide

InChI

InChI=1S/C7H13Cl2NO/c1-4-10(5(2)3)7(11)6(8)9/h5-6H,4H2,1-3H3

InChI Key

SOEHPEZSURJBAL-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C(Cl)Cl

Origin of Product

United States

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